8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid
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Overview
Description
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid is a compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring
Preparation Methods
The synthesis of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine involves several steps. One common method includes the use of isocyanide reagents. For instance, tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate are employed in a one-pot annulation process to form the benzazepine structure . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and influencing various signaling pathways . This interaction can lead to sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine can be compared with other benzazepines and benzodiazepines. Similar compounds include:
Midazolam: An imidazobenzodiazepine with sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine used for the treatment of anxiety disorders.
Triazolam: A short-acting benzodiazepine used as a sleep aid.
The uniqueness of 8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine lies in its specific chemical structure and the potential for unique pharmacological effects.
Properties
CAS No. |
81078-19-5 |
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Molecular Formula |
C17H15Cl2NO3S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
8-chloro-1-(2-chlorophenyl)-3H-2-benzazepine;methanesulfonic acid |
InChI |
InChI=1S/C16H11Cl2N.CH4O3S/c17-12-8-7-11-4-3-9-19-16(14(11)10-12)13-5-1-2-6-15(13)18;1-5(2,3)4/h1-8,10H,9H2;1H3,(H,2,3,4) |
InChI Key |
VWOFHGJCVWBTOE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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